D-glycero-alpha-D-manno-heptose 7-phosphate
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Overview
Description
D-Glycero-D-Mannopyranose-7-Phosphate is a small molecule belonging to the class of organic compounds known as monoalkyl phosphates. These compounds contain a phosphate group linked to exactly one alkyl chain. D-Glycero-D-Mannopyranose-7-Phosphate is involved in the biosynthesis of lipopolysaccharides, which are essential components of the outer membrane of Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glycero-D-Mannopyranose-7-Phosphate typically involves the isomerization of D-sedoheptulose 7-phosphate. This reaction is catalyzed by the enzyme phosphoheptose isomerase, which converts D-sedoheptulose 7-phosphate into D-Glycero-D-Mannopyranose-7-Phosphate . The reaction conditions often include the presence of specific cofactors and optimal pH and temperature settings to ensure the enzyme’s activity.
Industrial Production Methods: Industrial production of D-Glycero-D-Mannopyranose-7-Phosphate may involve biotechnological approaches, such as the use of genetically engineered microorganisms that overexpress the phosphoheptose isomerase enzyme. These microorganisms can be cultured in bioreactors under controlled conditions to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: D-Glycero-D-Mannopyranose-7-Phosphate undergoes various chemical reactions, including isomerization, phosphorylation, and hydrolysis. The isomerization reaction is catalyzed by phosphoheptose isomerase, converting D-sedoheptulose 7-phosphate into D-Glycero-D-Mannopyranose-7-Phosphate .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of D-Glycero-D-Mannopyranose-7-Phosphate include enzymes like phosphoheptose isomerase, cofactors such as magnesium ions, and substrates like D-sedoheptulose 7-phosphate . The reactions typically occur under mild conditions, including neutral pH and moderate temperatures.
Major Products: The major product formed from the isomerization reaction is D-Glycero-D-Mannopyranose-7-Phosphate itself. Further reactions, such as phosphorylation, can lead to the formation of other phosphorylated derivatives, which play crucial roles in various biosynthetic pathways .
Scientific Research Applications
D-Glycero-D-Mannopyranose-7-Phosphate has several scientific research applications, particularly in the fields of microbiology, biochemistry, and immunology. It is a key intermediate in the biosynthesis of lipopolysaccharides, which are vital for the structural integrity and virulence of Gram-negative bacteria . Researchers study this compound to understand bacterial pathogenesis and develop novel antibiotics targeting the lipopolysaccharide biosynthesis pathway .
In immunology, D-Glycero-D-Mannopyranose-7-Phosphate and its derivatives are investigated for their potential as immune modulators. These compounds can trigger inflammatory responses, making them valuable tools for studying immune signaling pathways and developing therapeutic agents .
Mechanism of Action
The mechanism of action of D-Glycero-D-Mannopyranose-7-Phosphate involves its role as an intermediate in the biosynthesis of lipopolysaccharides. The compound is produced through the isomerization of D-sedoheptulose 7-phosphate by phosphoheptose isomerase . It then undergoes further enzymatic modifications to form complex lipopolysaccharide structures, which are essential for bacterial cell wall integrity and function .
Comparison with Similar Compounds
D-Glycero-D-Mannopyranose-7-Phosphate is similar to other phosphorylated sugars, such as D-Glycero-D-Manno-Heptose-1-Phosphate and D-Glycero-D-Manno-Heptose-1,7-Bisphosphate . These compounds share structural similarities and participate in related biosynthetic pathways. D-Glycero-D-Mannopyranose-7-Phosphate is unique in its specific role in the early steps of lipopolysaccharide biosynthesis, making it a critical target for studying bacterial virulence and developing antimicrobial strategies .
List of Similar Compounds:- D-Glycero-D-Manno-Heptose-1-Phosphate
- D-Glycero-D-Manno-Heptose-1,7-Bisphosphate
- D-Sedoheptulose 7-Phosphate
Properties
Molecular Formula |
C7H15O10P |
---|---|
Molecular Weight |
290.16 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-2-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl] dihydrogen phosphate |
InChI |
InChI=1S/C7H15O10P/c8-2(1-16-18(13,14)15)6-4(10)3(9)5(11)7(12)17-6/h2-12H,1H2,(H2,13,14,15)/t2-,3+,4+,5+,6-,7+/m1/s1 |
InChI Key |
SDADNVAZGVDAIM-QTNLNCNHSA-N |
Isomeric SMILES |
C([C@H]([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C1C(C(C(C(O1)O)O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
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